molecular formula C12H22Cl2N2 B10815072 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride

Cat. No.: B10815072
M. Wt: 265.22 g/mol
InChI Key: VNIAJBAJBCCYOT-XRIOVQLTSA-N
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Description

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride is a chemical compound with significant biological activity and potential applications in various fields. This compound is known for its unique structure, which includes an aminopropyl group attached to a trimethylaniline core. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trimethylaniline and (S)-2-aminopropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound in its dihydrochloride form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Various catalysts may be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and effects on cellular functions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.

    Modulating Enzyme Activity: Affecting the activity of enzymes involved in various biochemical pathways.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride include:

    4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline: The base form without the dihydrochloride.

    N,N,3-trimethylaniline: A related compound with a similar core structure.

    2-aminopropyl derivatives: Compounds with similar aminopropyl groups attached to different core structures.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its base form .

Properties

IUPAC Name

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.2ClH/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13;;/h5-7,10H,8,13H2,1-4H3;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIAJBAJBCCYOT-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)CC(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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